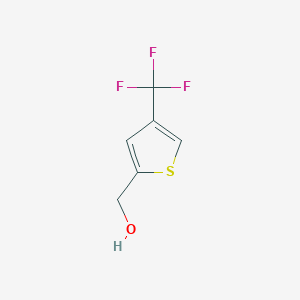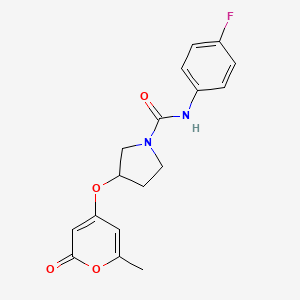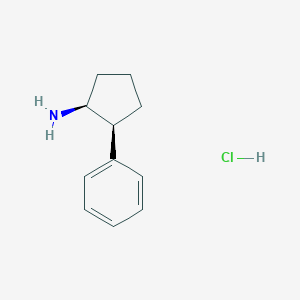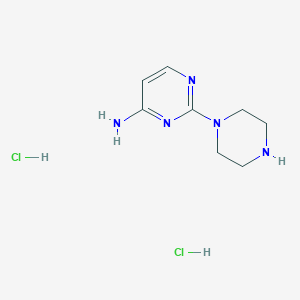
2-Thiophenemethanol, 4-(trifluoromethyl)-
Overview
Description
“2-Thiophenemethanol, 4-(trifluoromethyl)-” is a chemical compound with the molecular formula C6H5F3OS. It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “2-Thiophenemethanol, 4-(trifluoromethyl)-” were not found, there are related compounds that have been synthesized. For instance, 2-trifluoromethyl thiazoles have been synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Molecular Structure Analysis
The molecular structure of “2-Thiophenemethanol, 4-(trifluoromethyl)-” can be analyzed using various methods. For example, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Thiophenemethanol, 4-(trifluoromethyl)-” include its molecular weight of 182.16. More detailed properties were not found in the search results.Scientific Research Applications
Organic Photovoltaic Materials
This compound is used in the development of organic photovoltaic materials due to its ability to improve the electronic properties of π-conjugated polymers. These materials are crucial for creating efficient solar cells. The introduction of the trifluoromethyl group can lead to a lower HOMO-LUMO gap, enhancing light absorption and increasing the efficiency of electron transfer .
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, 2-Thiophenemethanol derivatives serve as core components in the emissive layer. They contribute to the stability and color purity of the emitted light. The trifluoromethyl group can influence the emission spectra, potentially leading to better performance in display and lighting applications .
Chemical Sensors
The compound’s derivatives are explored for use in chemical sensors. Their structural properties allow for the detection of specific substances by changing their optical or electrical properties upon interaction with the target analyte .
Semiconducting Devices
Due to its electronic properties, this compound is investigated for its use in semiconducting devices. It can be used to modify the charge transport characteristics of semiconducting polymers, which is essential for the development of high-performance transistors .
Hole Transport Materials
2-Thiophenemethanol, 4-(trifluoromethyl)-, is researched as a hole transport material in electronic devices. Its molecular structure can be tailored to facilitate the movement of holes, which is a key factor in the efficiency of devices like photovoltaics and OLEDs .
Electron Transfer Agents
The compound is also significant in the field of electron transfer agents. The trifluoromethyl group can enhance the electron affinity of the molecule, making it suitable for applications where efficient electron transfer is required .
Synthesis of Heterocyclic Compounds
In synthetic chemistry, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .
Material Science Research
Lastly, 2-Thiophenemethanol, 4-(trifluoromethyl)-, is used in material science research to create new materials with desired thermal and photochemical stability. Its incorporation into polymers can lead to materials with unique properties suitable for advanced technological applications .
Safety and Hazards
While specific safety and hazard information for “2-Thiophenemethanol, 4-(trifluoromethyl)-” was not found, it’s important to handle all chemicals with care. For instance, 2-Thiophenemethanol is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
[4-(trifluoromethyl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXOHSFMZQDFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenemethanol, 4-(trifluoromethyl)- | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2358955.png)
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2358956.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)
![3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2358963.png)
![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)

![[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2358969.png)
![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)



